molecular formula C11H12ClNS B1520455 N-(thiophen-3-ylmethyl)aniline hydrochloride CAS No. 1240529-61-6

N-(thiophen-3-ylmethyl)aniline hydrochloride

Cat. No. B1520455
M. Wt: 225.74 g/mol
InChI Key: CREYUAYVZZJHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(thiophen-3-ylmethyl)aniline hydrochloride” is a chemical compound with the molecular formula C11H12ClNS . It is used as a reactant in various chemical reactions .


Synthesis Analysis

The synthesis of “N-(thiophen-3-ylmethyl)aniline hydrochloride” involves various chemical reactions. For instance, 4-(Thiophen-3-yl)aniline can be used as a reactant to synthesize Pd (I)–poly [4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method .


Molecular Structure Analysis

The molecular structure of “N-(thiophen-3-ylmethyl)aniline hydrochloride” consists of a thiophene ring attached to an aniline group via a methylene bridge . The thiophene ring is a five-membered heterocycle containing four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

“N-(thiophen-3-ylmethyl)aniline hydrochloride” can participate in various chemical reactions. For example, it can undergo condensation reactions to form Schiff bases .


Physical And Chemical Properties Analysis

“N-(thiophen-3-ylmethyl)aniline hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 225.74 .

Scientific Research Applications

1. Environmental Exposure and Metabolism

N-(thiophen-3-ylmethyl)aniline hydrochloride is related to aniline, a compound known for its environmental exposure and metabolism in the human body. Studies have focused on the detection and quantification of aniline metabolites in the human body to monitor exposure levels and potential health impacts. For instance, Modick et al. (2013) developed a method for the rapid determination of N-acetyl-4-aminophenol (NAAP), a major urinary metabolite of aniline, highlighting the ubiquitous exposure to aniline through various sources and the need for internal exposure data in both environmental and occupational settings (Modick et al., 2013).

2. Biomonitoring and Exposure Assessment

Research has also involved the development of biomonitoring methods to assess exposure to chemicals related to aniline and its derivatives. Tinnerberg et al. (2008) evaluated aniline in urine and plasma as possible biomarkers of exposure to phenylisocyanate, a chemical sensitizer, indicating that aniline derivatives in biological samples can serve as indicators of exposure to certain industrial chemicals (Tinnerberg, Sennbro, & Jönsson, 2008).

3. Health Impact Studies

Studies have also investigated the potential health impacts of exposure to aniline and its derivatives. Jacobson and Jacobson (1996) conducted research on in utero exposure to polychlorinated biphenyls, which are structurally related to aniline compounds, demonstrating the long-term impact on intellectual function, indicating that aniline-related compounds may pose similar risks (Jacobson & Jacobson, 1996).

Safety And Hazards

“N-(thiophen-3-ylmethyl)aniline hydrochloride” is classified as a hazardous substance. It is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

N-(thiophen-3-ylmethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS.ClH/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10;/h1-7,9,12H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREYUAYVZZJHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-3-ylmethyl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(thiophen-3-ylmethyl)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(thiophen-3-ylmethyl)aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(thiophen-3-ylmethyl)aniline hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(thiophen-3-ylmethyl)aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(thiophen-3-ylmethyl)aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(thiophen-3-ylmethyl)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.